2-(Formylamino)benzoic acid

Physicochemical profiling Isomer differentiation Chromatographic method development

2-(Formylamino)benzoic acid (N-formylanthranilic acid; CAS 3342-77-6; molecular formula C₈H₇NO₃; molecular weight 165.15 g/mol) is an amidobenzoic acid consisting of anthranilic acid bearing an N-formyl group. It functions as a key intermediate in the kynurenine pathway of tryptophan metabolism, where it is biosynthesized from N′-formylkynurenine by kynureninase and hydrolyzed to anthranilic acid by kynurenine formamidase (EC 3.5.1.9).

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 3342-77-6
Cat. No. B1329779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Formylamino)benzoic acid
CAS3342-77-6
Synonymsformylanthranilic acid
N-formylanthranilic acid
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC=O
InChIInChI=1S/C8H7NO3/c10-5-9-7-4-2-1-3-6(7)8(11)12/h1-5H,(H,9,10)(H,11,12)
InChIKeyLLLPDUXGHXIXIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Formylamino)benzoic acid (CAS 3342-77-6): Core Identity, Metabolomic Origin, and Procurement Context


2-(Formylamino)benzoic acid (N-formylanthranilic acid; CAS 3342-77-6; molecular formula C₈H₇NO₃; molecular weight 165.15 g/mol) is an amidobenzoic acid consisting of anthranilic acid bearing an N-formyl group [1]. It functions as a key intermediate in the kynurenine pathway of tryptophan metabolism, where it is biosynthesized from N′-formylkynurenine by kynureninase and hydrolyzed to anthranilic acid by kynurenine formamidase (EC 3.5.1.9) [2]. The compound is a polar acid metabolite occasionally detected in human urine and has been reported across multiple species including Homo sapiens, Saccharomyces cerevisiae, Isatis tinctoria, and Vitis vinifera [3]. As a research chemical, it is commercially available in purities typically ranging from 90% to 95%+, and is supplied as a solid requiring storage at −20 °C under inert atmosphere for long-term stability .

Why 2-(Formylamino)benzoic acid Cannot Be Interchanged with Positional Isomers, Metabolic Precursors, or Downstream Products


Substituting 2-(formylamino)benzoic acid with its positional isomers—3-(formylamino)benzoic acid or 4-(formylamino)benzoic acid—introduces meaningful differences in lipophilicity (XLogP3: 1.90 vs. 1.3 vs. 0.9, respectively) and acidity (predicted pKa: 3.36 vs. 4.01), which affect chromatographic retention, ionization state at physiological pH, and membrane permeability in biological assays [1]. Similarly, replacing the compound with its upstream metabolic precursor (N-formylkynurenine) or downstream product (anthranilic acid) would confound enzymological studies, as these species exhibit distinct substrate affinities for formamidase (EC 3.5.1.9)—with Km values differing by approximately 4.2-fold between N-formylkynurenine (50 μM) and 2-(formylamino)benzoic acid (211 μM) in the rat liver enzyme [2]. In biomarker discovery workflows, 2-(formylamino)benzoic acid demonstrates a unique directional association profile: in cerebrospinal fluid it is positively associated with traumatic brain injury risk, whereas the pathway-related metabolite kynurenate shows a negative association, underscoring that pathway membership alone does not guarantee functional interchangeability [3].

2-(Formylamino)benzoic acid: Quantitative Evidence of Differentiation Against Comparators


Positional Isomer Differentiation: Ortho (2-) vs. Meta (3-) vs. Para (4-) Formylaminobenzoic Acid — Lipophilicity and Acidity Comparison

The ortho-substituted 2-(formylamino)benzoic acid (CAS 3342-77-6) is the most lipophilic of the three positional isomers, with an XLogP3 of 1.90, compared with 1.3 for the meta-isomer (CAS 28533-42-8) and 0.9 for the para-isomer (CAS 28533-43-9) [1]. This represents an approximately 1.0 log unit difference between the ortho and para forms, corresponding to a ~10-fold difference in octanol-water partition coefficient, which directly impacts reversed-phase chromatographic retention and biological membrane permeability [1]. Additionally, the predicted pKa of the ortho-isomer (3.36 ± 0.36) is 0.65 units lower than that of the meta-isomer (4.01 ± 0.10), meaning that at pH 4.0 the ortho-isomer is substantially more ionized, affecting solubility, extraction efficiency, and ionization-state-dependent biological recognition .

Physicochemical profiling Isomer differentiation Chromatographic method development

Formamidase Substrate Discrimination: Km Comparison of 2-(Formylamino)benzoic acid vs. N-Formylkynurenine in Rat Liver

In the rat liver formamidase (aryl-formylamine amidohydrolase, EC 3.5.1.9) system, 2-(formylamino)benzoic acid exhibits a Km of 211 μM, which is 4.2-fold higher than the Km of 50 μM for N-formylkynurenine, the upstream pathway metabolite [1]. This indicates that formamidase has substantially lower affinity for 2-(formylamino)benzoic acid compared with N-formylkynurenine. The BRENDA enzyme database corroborates this with additional reported Km values for N-formylanthranilic acid ranging from 0.21 mM to 3.3 mM across different organisms, confirming that substrate affinity is both system-dependent and consistently differentiated from the primary substrate N-formylkynurenine [2]. Furthermore, in the yeast Hansenula henricii, formamidase I hydrolyzes N-formylkynurenine 10 times faster than N-formylanthranilic acid, while formamidase II shows a 3.6-fold rate differential, demonstrating conserved differential processing across species [3].

Enzyme kinetics Kynurenine pathway Formamidase substrate specificity

Cerebrospinal Fluid Biomarker Directionality: 2-(Formylamino)benzoic acid vs. Kynurenate in Traumatic Brain Injury Risk

In a metabolome-wide Mendelian randomization study (Duan et al., 2024) comprising GWAS-derived genetic instruments for serum and CSF metabolites, 2-(formylamino)benzoic acid (N-formylanthranilic acid) in cerebrospinal fluid showed a positive causal association with traumatic brain injury (TBI) susceptibility, whereas kynurenate—another kynurenine pathway metabolite measured in the same CSF samples—exhibited a negative association [1]. The analysis employed inverse variance weighted (IVW) methodology with multiple sensitivity analyses (MR-Egger intercept, leave-one-out, Cochrane's Q-test, MR-PRESSO global test) to confirm the stability of these directional effects [1]. This divergent directionality between two metabolites within the same tryptophan degradation pathway demonstrates that 2-(formylamino)benzoic acid carries unique biomarker information not captured by other pathway members [2].

Traumatic brain injury Mendelian randomization CSF metabolomics Biomarker discovery

Colorectal Cancer Diagnostic Potential: AUC Comparison Among Four Candidate Serum Biomarkers Including 2-(Formylamino)benzoic acid

In a prospective 1:2 individual matching case-control study (50 healthy controls; 98 CRC patients) using untargeted LC-MS/MS metabolomic profiling, Zhang et al. (2021) identified nine significantly differential serum metabolites (VIP > 1, p < 0.05, fold change ≥ 1.2 or ≤ 0.5), of which four—hexadecanedioic acid, 4-dodecylbenzenesulfonic acid, 2-pyrocatechuic acid, and 2-(formylamino)benzoic acid (formylanthranilic acid)—were advanced as potential diagnostic biomarkers [1]. All four biomarkers, including 2-(formylamino)benzoic acid, achieved an area under the ROC curve (AUC) above 0.70 for discriminating CRC patients from healthy controls [1]. This performance threshold places 2-(formylamino)benzoic acid among a select panel of serum metabolites with clinically meaningful diagnostic accuracy for CRC, comparable to the other three identified markers yet representing a distinct metabolic pathway (tryptophan/kynurenine metabolism) [2].

Colorectal cancer Serum metabolomics ROC analysis Early detection biomarkers

Cytotoxicity Potency Ranking: 2-(Formylamino)benzoic acid Relative to Co-Isolated Marine Actinomycete Metabolites

In activity-guided fractionation of the marine-derived actinomycete Nonomuraea sp. AKA32 (isolated from 800 m depth in Sagami Bay, Japan), Yang et al. (2019) co-isolated three compounds and tested their cytotoxicity against murine B16 melanoma cells: the novel polyketide akazamicin (1), the known compound actinofuranone C (2), and 2-(formylamino)benzoic acid (N-formylanthranilic acid, 3) [1]. The IC₅₀ values were 1.7 μM, 1.2 μM, and 25 μM, respectively, establishing a clear activity ranking [1]. While 2-(formylamino)benzoic acid was the least potent of the three, its cytotoxicity (IC₅₀ 25 μM) is still in a biologically relevant range, and its presence as a tryptophan metabolite in the producing organism suggests a potential endogenous or ecological function distinct from the more potent polyketides [2].

Cytotoxicity Natural products B16 melanoma Marine actinomycetes

2-(Formylamino)benzoic acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


Enzymology: Formamidase (Kynurenine Formamidase) Substrate Specificity and Kinetic Characterization

Laboratories studying the kynurenine pathway of tryptophan degradation require authentic 2-(formylamino)benzoic acid as a substrate for formamidase (EC 3.5.1.9). The compound's Km of 211 μM in the rat liver enzyme system is 4.2-fold higher than that of N-formylkynurenine (50 μM), and the BRENDA database records Km values from 0.21 mM to 3.3 mM across organisms, making it essential for comparative kinetic assays, inhibitor screening, and species-specific enzyme characterization [1]. Procuring the ortho-isomer specifically (CAS 3342-77-6) rather than its positional isomers is critical, as the XLogP3 difference of up to 1.0 log unit between isomers would alter substrate partitioning in enzyme assays involving hydrophobic binding pockets.

Clinical Metabolomics: Quantitative Reference Standard for CRC and TBI Biomarker Panels

Clinical metabolomics facilities developing LC-MS/MS-based biomarker panels for colorectal cancer screening or traumatic brain injury risk stratification require high-purity 2-(formylamino)benzoic acid as a quantitative reference standard. In CRC, the compound achieved AUC > 0.70 for discriminating patients from healthy controls in a prospective case-control study of 148 subjects [2]. In TBI, Mendelian randomization analysis identified a positive causal association specific to 2-(formylamino)benzoic acid in CSF, with kynurenate showing an opposite (negative) association, demonstrating that this compound provides orthogonal biomarker information within the kynurenine pathway [3]. Procurement of the correct isomer is non-negotiable, as the meta- and para-isomers would co-elute or show different fragmentation patterns, compromising quantitative accuracy.

Natural Product Chemistry: Reference Compound for Cytotoxicity Screening Benchmarking

Marine natural product discovery programs can utilize 2-(formylamino)benzoic acid as a structurally defined reference compound with a known cytotoxicity benchmark of IC₅₀ 25 μM against murine B16 melanoma cells, providing a reproducible baseline for assessing the potency enhancement of new isolates [4]. Its orthogonal confirmation as a kynurenine pathway metabolite—biosynthesized from N′-formylkynurenine by kynureninase—also makes it relevant for metabolomic profiling of actinomycete fermentation broths to assess tryptophan metabolic status during production optimization.

Chromatographic Method Development: Isomer-Specific Retention Time and Ionization Efficiency Calibration

Analytical laboratories developing reversed-phase LC-MS methods for formylaminobenzoic acid isomers can exploit the ~10-fold lipophilicity difference (XLogP3: 1.90 ortho vs. 0.90 para) to achieve baseline separation [5]. The ortho-isomer's lower predicted pKa (3.36 vs. 4.01 for meta) also means that at intermediate mobile phase pH values (e.g., pH 3.5–4.5), the ionization states of the isomers diverge, enabling differential MS response optimization. Procurement of the authentic 2-(formylamino)benzoic acid reference standard is therefore essential for retention time calibration, MS/MS spectral library construction, and method validation in metabolomics core facilities.

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